molecular formula C10H13F3N2O2 B2365406 ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1174880-02-4

ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2365406
CAS No.: 1174880-02-4
M. Wt: 250.221
InChI Key: UWMFKJWELZLCIE-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of ethyl 4-bromobutanoate with 5-(trifluoromethyl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMFKJWELZLCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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